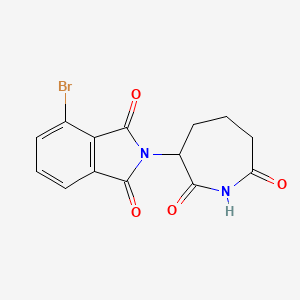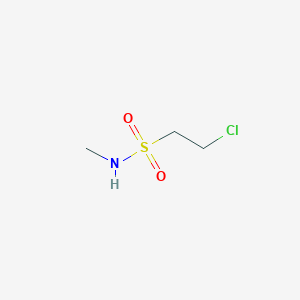![molecular formula C7H11Cl3N2O B13466411 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride CAS No. 2866319-09-5](/img/structure/B13466411.png)
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethoxy group attached to an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base to form 2-[(2-chloropyridin-3-yl)oxy]ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-[(2-chloropyridin-3-yl)oxy]ethan-1-amine. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-[(3-Chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride: Similar structure but different position of the chlorine atom.
2-[(5-Chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride: Another positional isomer with the chlorine atom at a different position.
1-(3-Chloropyridin-2-yl)ethan-1-amine: A related compound with a different substitution pattern on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Propiedades
Número CAS |
2866319-09-5 |
|---|---|
Fórmula molecular |
C7H11Cl3N2O |
Peso molecular |
245.5 g/mol |
Nombre IUPAC |
2-(2-chloropyridin-3-yl)oxyethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2O.2ClH/c8-7-6(11-5-3-9)2-1-4-10-7;;/h1-2,4H,3,5,9H2;2*1H |
Clave InChI |
WEGLQTMMGDWHEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)OCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)






![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)

![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
